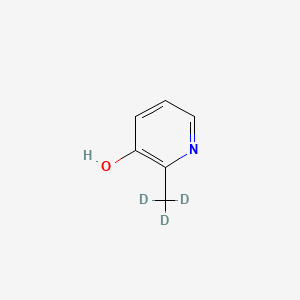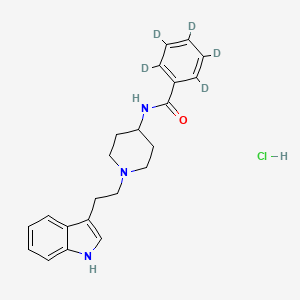
H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH is a peptide sequence composed of 20 amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, particularly in the fields of biochemistry, pharmacology, and molecular biology. This specific sequence is known for its role as a cyclic adenosine monophosphate (cAMP)-dependent protein kinase inhibitory peptide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple sequences simultaneously, ensuring high throughput and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH can undergo various chemical reactions, including:
Oxidation: This can occur at methionine or cysteine residues if present, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the structure-function relationship.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid.
Reducing agents: DTT or β-mercaptoethanol.
Coupling reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, peptides like H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH are used as models to study protein folding, stability, and interactions. They serve as substrates in enzymatic assays to understand enzyme specificity and kinetics.
Biology
In biological research, this peptide can be used to investigate signal transduction pathways, particularly those involving cAMP-dependent protein kinases. It helps in elucidating the mechanisms of cellular responses to various stimuli.
Medicine
Medically, peptides are explored for their therapeutic potential. This specific peptide could be investigated for its role in modulating kinase activity, which is crucial in many diseases, including cancer and metabolic disorders.
Industry
In the industrial sector, peptides are used in the development of diagnostic tools and as components in biotechnological applications, such as biosensors and drug delivery systems.
Mecanismo De Acción
The mechanism of action of H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH involves its interaction with cAMP-dependent protein kinases. By binding to these kinases, the peptide inhibits their activity, thereby modulating the phosphorylation of target proteins. This inhibition can affect various cellular processes, including metabolism, gene expression, and cell cycle progression.
Comparación Con Compuestos Similares
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)
H-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH₂: (Taspoglutide)
Uniqueness
Compared to similar peptides, H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH is unique due to its specific sequence and its role as a cAMP-dependent protein kinase inhibitor. This specificity allows it to be used in targeted studies of kinase activity and regulation, which is not always possible with other peptides.
Conclusion
The peptide This compound is a valuable tool in scientific research due to its ability to inhibit cAMP-dependent protein kinases Its synthesis, chemical reactivity, and applications in various fields make it a compound of significant interest
Propiedades
IUPAC Name |
3-[[2-[[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]propanoylamino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H149N31O24/c1-17-40(8)61(87)77(134)103-44(12)67(124)101-43(11)66(123)98-35-58(119)107-51(24-21-29-96-84(90)91)73(130)116-65(48(16)117)78(135)99-36-59(120)106-50(23-20-28-95-83(88)89)71(128)108-52(25-22-30-97-85(92)93)72(129)109-53(26-27-57(86)118)70(127)102-46(14)69(126)114-63(41(9)18-2)80(137)112-55(32-49-34-94-37-100-49)74(131)110-56(33-60(121)122)76(133)115-64(42(10)19-3)81(138)111-54(31-38(4)5)75(132)113-62(39(6)7)79(136)104-45(13)68(125)105-47(15)82(139)140/h34,37-48,50-56,61-65,117H,17-33,35-36,87H2,1-16H3,(H2,86,118)(H,94,100)(H,98,123)(H,99,135)(H,101,124)(H,102,127)(H,103,134)(H,104,136)(H,105,125)(H,106,120)(H,107,119)(H,108,128)(H,109,129)(H,110,131)(H,111,138)(H,112,137)(H,113,132)(H,114,126)(H,115,133)(H,116,130)(H,121,122)(H,139,140)(H4,88,89,95)(H4,90,91,96)(H4,92,93,97) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQOINZWQQAME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H149N31O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657567 |
Source


|
| Record name | Isoleucylalanylalanylglycylarginylthreonylglycylarginylarginylglutaminylalanylisoleucylhistidyl-alpha-aspartylisoleucylleucylvalylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1989.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126370-52-3 |
Source


|
| Record name | Isoleucylalanylalanylglycylarginylthreonylglycylarginylarginylglutaminylalanylisoleucylhistidyl-alpha-aspartylisoleucylleucylvalylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)



![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)


